
7-Hydroxy-7-phenylheptanoic acid
Descripción general
Descripción
7-Hydroxy-7-phenylheptanoic acid is a type of fine chemical . It is offered by various pharmaceutical companies for research and development purposes .
Molecular Structure Analysis
The molecular formula of 7-Hydroxy-7-phenylheptanoic acid is C13H18O3 . Its molecular weight is 222.28000 . The IUPAC name for this compound is 7-hydroxy-7-phenylheptanoic acid .Aplicaciones Científicas De Investigación
Microbial Synthesis of Biodegradable Polymers : A study by Abraham et al. (2001) explored the microbial synthesis of poly(beta-hydroxyalkanoates) having aromatic groups (PHPhAs) using 7-phenylheptanoic acid as a carbon source. These compounds exhibited potential for broad use as biodegradable polymers and potential biomedical applications (Abraham et al., 2001).
Polyester Production : Hazer et al. (1996) investigated the use of 7-phenylheptanoic acid (7PHpA) in the production of poly-3-hydroxyalkanoates (PHAs) by Pseudomonas oleovorans and Pseudomonas putida. These PHAs containing arylalkyl substituent groups showed potential in various applications, including industrial and medical uses (Hazer et al., 1996).
Chemical Synthesis and Biogenetic Significance : Harris and Harris (1969) conducted a study on the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog, leading to the formation of corresponding δ-lactones. This research contributed to understanding the biogenetic significance of these reactions (Harris & Harris, 1969).
Medical Chemistry and Drug Development : Fukumoto et al. (1992) studied the synthesis of 7-(4-fluorophenyl)-7-(2-hydroxyphenyl)heptanoic acids, which were found to be potent thromboxane A2/prostaglandin H2 receptor antagonists, indicating their relevance in medical applications (Fukumoto et al., 1992).
Pharmaceutical Research : Hoffman et al. (1985) prepared a series of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives for testing as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This research provided insights into the development of pharmaceutical compounds (Hoffman et al., 1985).
Synthesis and Analysis of Chemical Compounds : Meisters and Wailes (1966) synthesized 7-Phenylhepta-2,4-dienoic acid and its derivatives, exploring their insecticidal activities, demonstrating the compound's potential in agricultural applications (Meisters & Wailes, 1966).
Biotechnological Applications : Awe et al. (2009) investigated the degradation of alkyl substituted aromatic oil components by the yeast Trichosporon asahii, where 7-phenylheptanoic acid was identified as a metabolite. This study offers insights into biotechnological applications for environmental cleanup and industrial processes (Awe et al., 2009).
Synthesis of Novel Compounds : Guan et al. (2005) isolated new p-aminoacetophenonic acids from a mangrove endophyte, including derivatives of 7-phenylheptanoic acid. This research contributes to the field of natural product chemistry and potential pharmaceutical applications (Guan et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
7-hydroxy-7-phenylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXRSLMPOWIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575774 | |
| Record name | 7-Hydroxy-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-7-phenylheptanoic acid | |
CAS RN |
122114-99-2 | |
| Record name | 7-Hydroxy-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



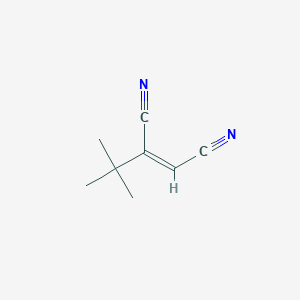




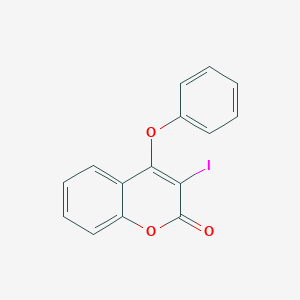
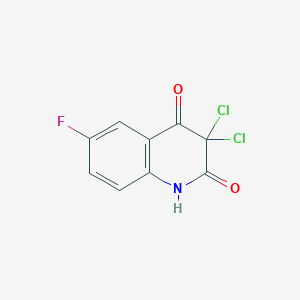
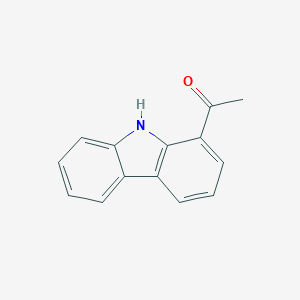
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
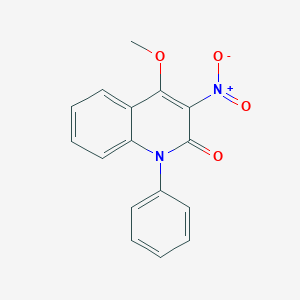

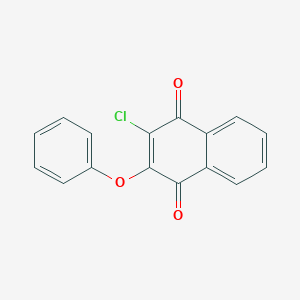
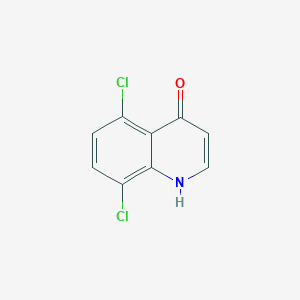
![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)